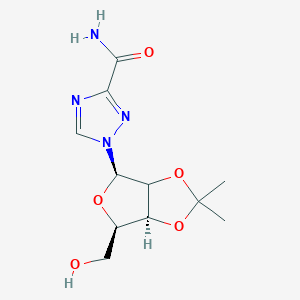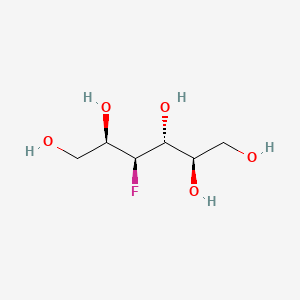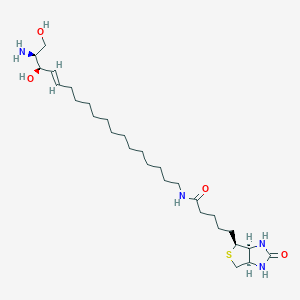![molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3](/img/structure/B1146271.png)
[1-13Cglc]lactose monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of lactose involves the enzyme lactose synthase, which is a complex of a catalytic component, beta1,4-galactosyltransferase, and a regulatory component, alpha-lactalbumin. Alpha-lactalbumin alters the specificity of the enzyme, enabling it to synthesize lactose from glucose and UDP-galactose (Ramakrishnan & Qasba, 2001).
Molecular Structure Analysis
The molecular structure of lactose has been extensively studied. For example, the crystal structure of β-lactose shows that all the hydrogen atoms are located, and it highlights differences in the lengths of ring C–O bonds in the galactose and glucose units, providing insights into its molecular geometry (Hirotsu & Shimada, 1974).
Chemical Reactions and Properties
Lactose undergoes various chemical reactions, such as reductive amination, which has been shown to produce N-alkyl-(1-deoxylactitol-1-yl)amines with unusual 13C-N.M.R. spectroscopic properties. This highlights the complex reactivity and interactions lactose can participate in, providing insights into its chemical properties (Hoagland, Pfeffer, & Valentine, 1979).
Physical Properties Analysis
The physical properties of lactose, including its crystalline structure, have been analyzed through various techniques, including Raman and FT-IR spectroscopies. Studies have shown how the vibrational signatures of crystalline lactose are affected by the presence of water, providing insights into its structure and behavior under different conditions (Fan, Xiang, & Zhao, 2020).
Chemical Properties Analysis
The enzymic synthesis and chemical modification of lactose have been explored to understand its chemical properties better. For instance, the enzymic method for determining [1-14C]lactose in biological fluids demonstrates the specific chemical properties that allow for its identification and quantification in complex mixtures (Davies, Bourke, & Costello, 1975).
Applications De Recherche Scientifique
Galactooligosaccharides (GOS) Production
Galactooligosaccharides (GOS) are synthesized from lactose via enzyme β-galactosidase in a transgalactosylation reaction. GOS, similar to human breast milk oligosaccharides, function as prebiotics beneficial for infants and adults alike. Research has expanded into using dairy by-products like whey and milk for direct GOS synthesis, aiming to develop GOS-enriched dairy products. This synthesis process is influenced by initial lactose concentration and other milk components, such as minerals and proteins, affecting enzyme activities (Fischer & Kleinschmidt, 2018).
Lactose and Galactose Metabolism
Lactose metabolism is crucial in lactic acid bacteria (LAB), which play a significant role in food fermentations, with their ability to metabolize lactose impacting starter culture selection. Genomic tools aid in screening for lactose metabolism functions, essential for the dairy industry. The review offers a comprehensive overview of lactose and galactose metabolism, providing insights into internalization, metabolization, and genetic underpinnings of these processes in LAB (Iskandar et al., 2019).
Lactose Utilization in Fermentation
Lactose serves as a significant carbon source for microbial fermentations in the biotechnological sector. Its role in inducing cellulolytic enzymes, facilitating the production of cellulases and recombinant proteins, highlights its industrial importance. The review summarizes current knowledge on lactose assimilation, regulation, and degradation pathways, emphasizing the biotechnological applications of lactose-using fungi (Seiboth et al., 2007).
Lactose's Technological Impact in Dairy Products
Lactose's presence significantly affects dairy product processing and stability. It can influence powder properties, leading to issues like stickiness during drying or caking during storage. Additionally, lactose participates in Maillard reactions, affecting the nutritional and sensory qualities of dairy ingredients. The review discusses lactose's influence on dairy ingredients' physicochemical properties, processing behavior, and storage stability (Huppertz & Gazi, 2016).
Carbohydrate Metabolism in Streptococcus thermophilus
Streptococcus thermophilus, widely used in dairy fermentations, exhibits unique carbohydrate metabolism compared to other lactic streptococci. Unlike Group N streptococci that utilize lactose via a phosphotransferase system, S. thermophilus employs a lactose permease for glucose metabolism, releasing galactose into the medium. This differential processing impacts dairy fermentation processes and product characteristics (Hutkins & Morris, 1987).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-FKZVOWNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-13Cglc]lactose monohydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)






![D-[1-2H]Mannose](/img/structure/B1146200.png)


![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)
